molecular formula C5H3BrClNZn B14881591 6-Chloro-2-pyridylzinc bromide

6-Chloro-2-pyridylzinc bromide

Cat. No.: B14881591
M. Wt: 257.8 g/mol
InChI Key: ITXLEXBROKBRSZ-UHFFFAOYSA-M
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Description

The compound with the identifier MFCD18433429 6-Chloro-2-pyridylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-2-pyridylzinc bromide is synthesized through the reaction of 6-chloropyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified and concentrated to the desired molarity for commercial distribution .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-pyridylzinc bromide primarily undergoes substitution reactions where the pyridyl group is transferred to another molecule. It can also participate in oxidation and reduction reactions depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions but generally include substituted pyridines and various organic compounds with the pyridyl group attached .

Scientific Research Applications

6-Chloro-2-pyridylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Chloro-2-pyridylzinc bromide exerts its effects involves the transfer of the pyridyl group to a target molecule. This transfer is facilitated by the zinc atom , which acts as a Lewis acid to stabilize the transition state and promote the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 6-Chloro-2-pyridylmagnesium bromide
  • 6-Chloro-2-pyridylboronic acid
  • 6-Chloro-2-pyridylstannane

Comparison: 6-Chloro-2-pyridylzinc bromide is unique in its ability to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers better stability and reactivity, particularly in substitution reactions .

Properties

IUPAC Name

bromozinc(1+);6-chloro-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXLEXBROKBRSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=NC(=C1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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